

Application Notes & Protocols: Post-Synthetic Modification of Amino-Functionalized MOFs

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Compound of Interest

Compound Name: 4-Aminoisophthalic acid

Cat. No.: B1280447

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These application notes provide a comprehensive overview of the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) that incorporate amino-functionalized linkers, such as **4-aminoisophthalic acid**. PSM is a powerful strategy to introduce new functionalities into pre-existing MOF structures without altering their underlying topology.^{[1][2]} This technique allows for the creation of tailored materials for specific applications that may not be achievable through direct synthesis.^[3] The presence of an amino group on the organic linker serves as a versatile chemical handle for a variety of covalent modifications, enabling the fine-tuning of the MOF's properties for applications in drug delivery, catalysis, and sensing.^{[4][5]}

Key Applications

The functionalization of the amino group on the MOF linker can significantly enhance its performance in various fields.

Drug Delivery

Post-synthetic modification allows for the attachment of specific molecules to the MOF framework to control drug release or target specific cells. The high porosity and large surface area of MOFs make them excellent candidates for drug carriers, and PSM can enhance their loading capacity and release kinetics.^{[6][7]} For instance, MOFs synthesized with amino-functionalized linkers can be modified to alter surface properties, improving biocompatibility and achieving controlled, pH-responsive drug release.^{[8][9]} One study demonstrated the use of a copper-5-aminoisophthalic acid MOF as a potential carrier for ibuprofen, highlighting its high loading capacity and controlled release profile.^[6]

Catalysis

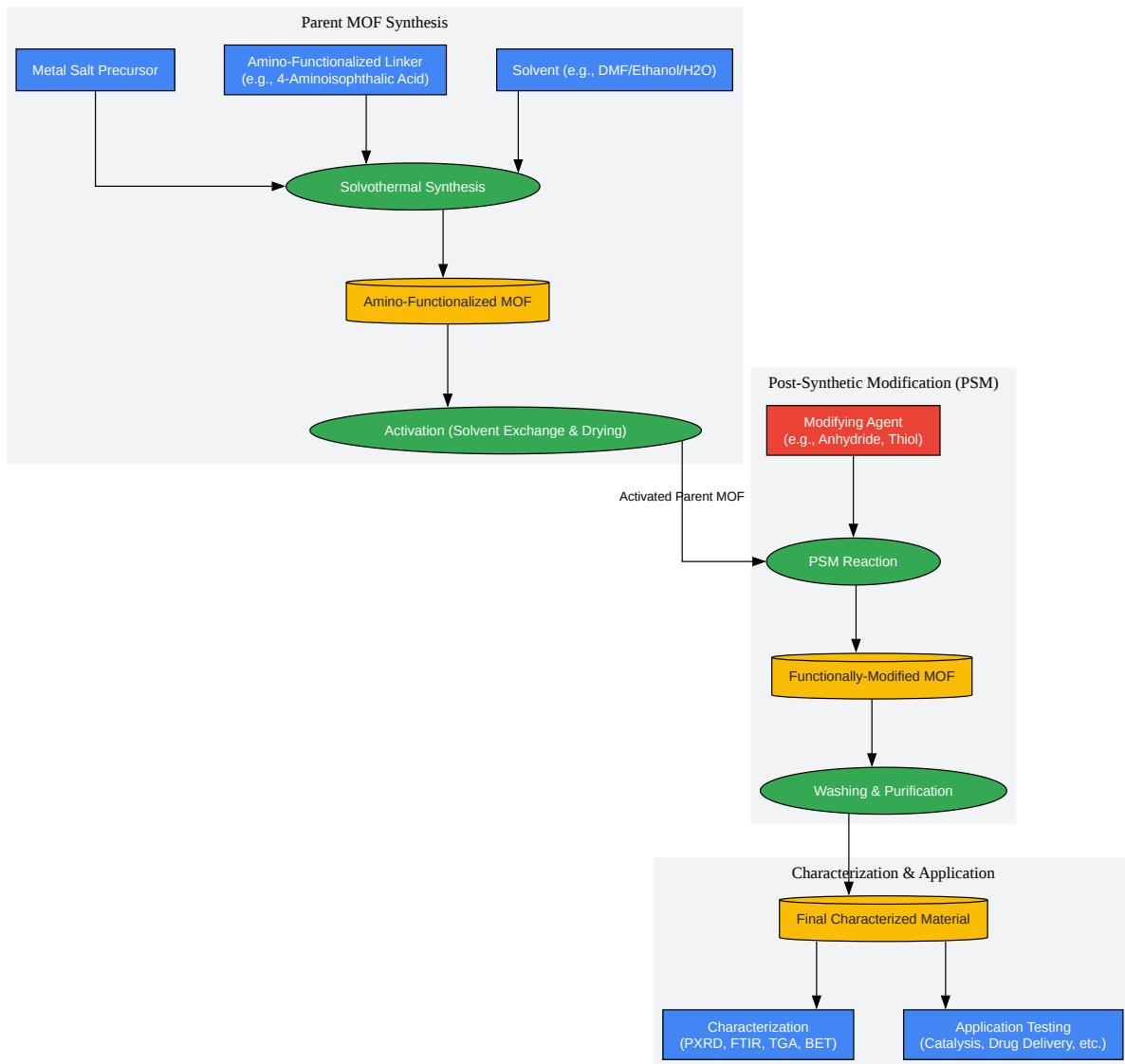
The introduction of catalytically active sites via PSM is a key advantage for designing highly efficient and selective catalysts.[\[3\]](#) Amino-tagged MOFs can be modified to introduce acidic or basic functionalities.[\[10\]](#) A notable example involves the condensation of amino-tagged MOFs with mercapto carboxylic acids, followed by oxidation, to create a hydrophobic acidic MOF. This modified material showed significantly enhanced activity and selectivity in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a crucial process in biomass conversion.[\[10\]](#) Another approach involves modifying the amino group on 5-aminoisophthalic acid with a thiazole group to influence the catalytic activity for CO₂ reduction.[\[11\]](#)

Sensing and Adsorption

PSM can be used to introduce specific functional groups that have a high affinity for certain analytes, making the modified MOFs effective as chemical sensors or selective adsorbents.[\[12\]](#) [\[13\]](#) For example, a copper MOF based on 5-aminoisophthalic acid was post-synthetically functionalized with thiol groups by grafting dithioglycol onto open metal sites.[\[12\]](#) The resulting material exhibited a strong capability for removing toxic mercury species from both aqueous solutions and vapor.[\[12\]](#) Similarly, amino-functionalization has been shown to improve CO₂ adsorption capacity in MOFs due to enhanced chemical interactions between the amino groups and CO₂ molecules.[\[14\]](#)[\[15\]](#)

Experimental Protocols & Workflows

Diagram: General Workflow for Post-Synthetic Modification of an Amino-Functionalized MOF

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Caption: General workflow from parent MOF synthesis to PSM and final application.

Protocol 2.1: Synthesis of Parent Amino-Functionalized MOF (Example: Ni-AIP)

This protocol is adapted from the solvothermal synthesis of a Nickel-5-aminoisophthalic acid MOF (Ni-AIP), which serves as a suitable parent material for subsequent post-synthetic modification.[\[16\]](#)

- Preparation of Precursor Solution:
 - Accurately weigh 0.247 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and 0.181 g of 5-aminoisophthalic acid (AIP).[\[16\]](#)
 - Add the precursors to a solution composed of 5 mL of ethanol and 5 mL of deionized water in a 20 mL glass vial.[\[16\]](#)
 - Sonicate the mixture for 10-15 minutes to ensure homogeneity.
- Solvothermal Reaction:
 - Seal the vial and place it in a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in an oven at 120°C for 72 hours.
 - Allow the autoclave to cool naturally to room temperature.
- Product Collection and Purification:
 - Collect the resulting solid product by centrifugation or filtration.
 - Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and solvent molecules.
 - Dry the purified product in a vacuum oven at 60°C overnight.
- Activation:
 - To ensure the pores are accessible for modification and characterization, activate the MOF by solvent exchange with a volatile solvent like acetone or chloroform, followed by heating under vacuum.

Protocol 2.2: Covalent Post-Synthetic Modification (Example: Amide Formation)

This protocol describes a general method for modifying the amino groups on the MOF linker via amide bond formation, a common PSM reaction. This can be used to attach various functional groups by reacting the amino-MOF with an appropriate anhydride.

- Preparation:
 - Disperse 100 mg of the activated amino-functionalized MOF (from Protocol 2.1) in 10 mL of a dry, inert solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask.
 - Sonicate the suspension for 20 minutes to ensure the MOF is well-dispersed.
- Modification Reaction:
 - Add a 10-fold molar excess of the desired anhydride (e.g., acetic anhydride, benzoic anhydride) relative to the amino groups in the MOF.
 - Heat the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours with constant stirring.
- Purification:
 - After cooling to room temperature, collect the solid product by centrifugation.
 - Wash the modified MOF extensively with fresh DMF to remove excess anhydride and byproducts.
 - Subsequently, wash with a volatile solvent like acetone or dichloromethane to facilitate drying.
 - Dry the final product under vacuum at a suitable temperature (e.g., 80-100°C) for at least 12 hours.

Diagram: Covalent Modification of an Amino Group on a MOF Linker

Caption: Covalent modification of an amino group to an amide via PSM.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on amino-functionalized MOFs and their post-synthetically modified derivatives.

Table 1: Physicochemical Properties Before and After Modification

MOF Material	Modification	BET Surface Area (m ² /g)	Micropore Volume (cm ³ /g)	Ref.
Mg-MOF-74	Parent (unmodified)	-	-	[14]
Mg-MOF-1/8NH ₂	Amino-functionalized	924.19	0.46	[14]
Amino-tagged MOF	Parent	>260	-	[10]
UiO-PhSO ₃ H	Benzene sulfo-functionalized	>260	-	[10]
Zr-MOF	Parent (UiO-66)	~1100-1400	-	[17]

Table 2: Performance Metrics in Specific Applications

Application	Parent MOF	Modified MOF	Key Performance Metric	Value	Ref.
Drug Delivery	MOF-5	ORI@MOF-5	Drug Loading of Oridonin	52.86% ± 0.59%	[6]
Catalysis	Amino-tagged MOF	UiO-PhSO ₃ H	HMF Yield from Fructose	90.4%	[10]
Adsorption	Cu-AIP MOF	SH@Cu-MOF	Hg ²⁺ Adsorption Capacity	173 mg/g	[12]
Adsorption	Mg-MOF-74	Mg-MOF-1/8NH ₂	CO ₂ Saturated Adsorption	3.9 mmol/g	[14]
Hydrophobicity	Amino-tagged MOF	Benzene sulfo-functionalized	H ₂ O Contact Angle	114° - 125°	[10]

Standard Characterization Methods

To confirm the successful modification of the MOF and to characterize its properties, the following techniques are essential:

- Powder X-ray Diffraction (PXRD): Used to verify that the crystalline structure and topology of the MOF are maintained after the post-synthetic modification.[12][14]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the covalent modification by identifying the vibrational bands of the new functional groups (e.g., the C=O stretch of an amide) and the disappearance or shift of the N-H bands of the original amino group.[12][14]
- Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the modified MOF and can help quantify the degree of functionalization by observing the mass loss steps corresponding to the grafted molecules.[12]

- N₂ Adsorption-Desorption Isotherms (BET Analysis): Measures the specific surface area and pore volume of the MOF before and after modification. A decrease in surface area is often observed after PSM as the grafted functional groups occupy space within the pores.[14][17]
- Energy-Dispersive X-ray (EDX) & X-ray Photoelectron Spectroscopy (XPS): Elemental analysis techniques used to confirm the presence of new elements introduced during modification (e.g., sulfur in thiol-functionalization).[12]

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